molecular formula C20H25N3O3 B11975765 N-(2,5-Dimethoxybenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine

N-(2,5-Dimethoxybenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine

Katalognummer: B11975765
Molekulargewicht: 355.4 g/mol
InChI-Schlüssel: XSNUAYHZMGOKCG-RCCKNPSSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,5-Dimethoxybenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine is a synthetic organic compound that belongs to the class of piperazine derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-Dimethoxybenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine typically involves the condensation of 2,5-dimethoxybenzaldehyde with 4-(2-methoxyphenyl)-1-piperazineamine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce production costs, and ensure consistent quality.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,5-Dimethoxybenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as intermediates in chemical manufacturing processes.

Wirkmechanismus

The mechanism of action of N-(2,5-Dimethoxybenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other piperazine derivatives with different substituents on the aromatic rings. Examples include:

  • N-(2,5-Dimethoxybenzylidene)-4-(4-methoxyphenyl)-1-piperazinamine
  • N-(2,5-Dimethoxybenzylidene)-4-(3-methoxyphenyl)-1-piperazinamine

Uniqueness

The uniqueness of N-(2,5-Dimethoxybenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds. These unique properties can be explored for specific applications in research and industry.

Eigenschaften

Molekularformel

C20H25N3O3

Molekulargewicht

355.4 g/mol

IUPAC-Name

(E)-1-(2,5-dimethoxyphenyl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]methanimine

InChI

InChI=1S/C20H25N3O3/c1-24-17-8-9-19(25-2)16(14-17)15-21-23-12-10-22(11-13-23)18-6-4-5-7-20(18)26-3/h4-9,14-15H,10-13H2,1-3H3/b21-15+

InChI-Schlüssel

XSNUAYHZMGOKCG-RCCKNPSSSA-N

Isomerische SMILES

COC1=CC(=C(C=C1)OC)/C=N/N2CCN(CC2)C3=CC=CC=C3OC

Kanonische SMILES

COC1=CC(=C(C=C1)OC)C=NN2CCN(CC2)C3=CC=CC=C3OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.